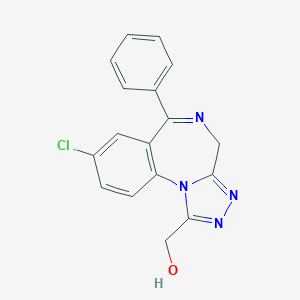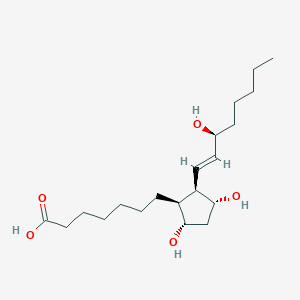![molecular formula C12H10N2 B159234 2-methyl-1H-Naphth[1,2-d]imidazole CAS No. 1792-42-3](/img/structure/B159234.png)
2-methyl-1H-Naphth[1,2-d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1H-Naphth[1,2-d]imidazole is a heterocyclic compound that belongs to the class of naphthoimidazoles These compounds are characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring The presence of a methyl group at the 2-position of the imidazole ring distinguishes this compound from other naphthoimidazoles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-Naphth[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the imidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or acetic acid, for several hours.
Another synthetic route involves the condensation of 2-naphthylamine with a 1,2-dicarbonyl compound, such as benzil, in the presence of a base, such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory-scale synthesis. industrial processes often require optimization for large-scale production, including the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
化学反应分析
Types of Reactions
2-methyl-1H-Naphth[1,2-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids, such as aluminum chloride, as catalysts.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted naphthoimidazole derivatives, depending on the electrophile used.
科学研究应用
2-methyl-1H-Naphth[1,2-d]imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. It is also being investigated for its antimicrobial and antiviral properties.
Materials Science: The compound’s fluorescent properties make it useful as a fluorescent probe in imaging applications. It is also being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity and functional group compatibility make it a versatile building block in organic synthesis.
作用机制
The mechanism of action of 2-methyl-1H-Naphth[1,2-d]imidazole varies depending on its application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation, but studies have shown that the compound can modulate signaling pathways involved in cell proliferation and survival.
相似化合物的比较
2-methyl-1H-Naphth[1,2-d]imidazole can be compared with other naphthoimidazole derivatives, such as:
1H-Naphth[2,3-d]imidazole: This compound lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-4,9-dihydro-1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: This compound contains additional functional groups, such as carbonyl groups, which can influence its chemical properties and applications.
属性
IUPAC Name |
2-methyl-3H-benzo[e]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHPZQPVRNKHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)









